2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid
Overview
Description
2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H7F2NO3 and a molecular weight of 203.14 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 2,2-difluoroethoxy group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid typically involves the reaction of 2,2-difluoroethanol with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms in the difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethoxy group enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical assays and drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine-3-carboxylic acid
- 2,2-Difluoroethanol
- Pyridine-3-carboxylic acid
Uniqueness
2-(2,2-Difluoroethoxy)pyridine-3-carboxylic acid is unique due to the presence of both a difluoroethoxy group and a carboxylic acid group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds .
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-6(10)4-14-7-5(8(12)13)2-1-3-11-7/h1-3,6H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBYCMVQEFPSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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